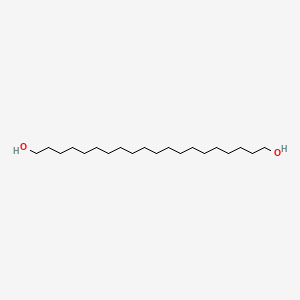










|
REACTION_CXSMILES
|
[CH2:1]([OH:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][OH:21].C(N(CCCC)CCCC)CCC.C1(C)C(S(NN)(=O)=O)=CC=CC=1>>[CH2:20]([OH:21])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:22]
|


|
Name
|
10-eicosene-1,20-diol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCC=CCCCCCCCCCO)O
|
|
Name
|
10-eicosene-1,20-diol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCC=CCCCCCCCCCO)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)NN)C
|
|
Name
|
IR(KBr)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
xylenes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the solution slowly heated until the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was refluxed overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The product, 1,20-eicosanediol, precipitated from solution
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
WASH
|
|
Details
|
washing with methanol
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was recrystallized once from methanol
|
|
Type
|
CUSTOM
|
|
Details
|
yielding white crystals with a melting point of about 101° C
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCO)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |